molecular formula C25H25FN2O4S B4173210 N-[4-(benzyloxy)phenyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide

N-[4-(benzyloxy)phenyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide

Cat. No. B4173210
M. Wt: 468.5 g/mol
InChI Key: QMRHASFHYDBDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BPP-3, and it is a piperidine-based molecule that has shown promising results in various biological studies.

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been used in the synthesis of derivatives that have shown significant anti-inflammatory activities . These derivatives were subjected to in vitro evaluation for anti-inflammatory activities using the BSA anti-denaturation assay . The most active compound in the series showed an in vivo anti-inflammatory efficacy of 83.1% when compared to diclofenac sodium (81.6%) .

Antioxidant Applications

The derivatives of this compound have also been evaluated for their antioxidant activities using the DPPH radical scavenging assay . This suggests potential applications in conditions where oxidative stress plays a key role.

Anti-Ulcerogenic Applications

Selected active compounds were evaluated for ulcerogenic potential . The evaluation of ulcer index and biochemical estimation for oxidative stress revealed that this compound was safe on gastric mucosa and did not induce oxidative stress in tissues .

Lipid Peroxidation Inhibition

The compound has shown potential in inhibiting lipid peroxidation . This could be beneficial in conditions where lipid peroxidation plays a role, such as atherosclerosis and other cardiovascular diseases.

TNF-α Production Inhibition

The compound has shown potential in inhibiting LPS induced TNF-α production in mice . It showed a better inhibition (ID 50 = 6.23 mg/kg) when compared to standard inhibitor, SB 203580 (ID 50 = 28.40 mg/kg) . This suggests potential applications in conditions where TNF-α plays a key role, such as in various inflammatory and autoimmune diseases.

Potential Applications in Cancer Treatment

A novel series of 3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines viz. MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa .

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(4-phenylmethoxyphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O4S/c26-21-8-14-24(15-9-21)33(30,31)28-16-4-7-20(17-28)25(29)27-22-10-12-23(13-11-22)32-18-19-5-2-1-3-6-19/h1-3,5-6,8-15,20H,4,7,16-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRHASFHYDBDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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